Dimethyltin dichloride

Catalog No.
S571801
CAS No.
753-73-1
M.F
C2H6Cl2Sn
M. Wt
219.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyltin dichloride

CAS Number

753-73-1

Product Name

Dimethyltin dichloride

IUPAC Name

dichloro(dimethyl)stannane

Molecular Formula

C2H6Cl2Sn

Molecular Weight

219.68 g/mol

InChI

InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

PKKGKUDPKRTKLJ-UHFFFAOYSA-L

SMILES

C[Sn](C)(Cl)Cl

Synonyms

Dimethyltin Dichloride; Cotin 210; Dichlorodimethylstannane; DichlorodimethyltinDimethyldichlorostannane; Dimethyldichlorotin; Dimethylstannyl DichlorideDimethyltin Dichloride; Dimethyltin(IV) Dichloride; NSC 55159;

Canonical SMILES

C[Sn+2]C.[Cl-].[Cl-]

Precursor for Organotin Synthesis

D-DMS serves as a versatile precursor for the synthesis of various organotin compounds due to its reactive Sn-Cl bonds. These bonds can be readily substituted with other functional groups or organo moieties through various reactions, such as:

  • Hydrostannation: D-DMS can react with alkenes or alkynes to form new C-Sn bonds, creating various organotin derivatives.
  • Nucleophilic substitution: The chlorine atoms in D-DMS can be replaced with other nucleophiles, such as amines, alcohols, or thiols, leading to a diverse range of organotin compounds with specific functionalities.

These synthesized organotin compounds find applications in various fields, including:

  • Material science: As precursors for the development of novel materials with desired properties, such as heat resistance, conductivity, or flame retardancy.
  • Biocides: Some organotin derivatives exhibit antifungal, antibacterial, and antiparasitic properties, although their use as biocides is restricted due to environmental concerns.
  • Organic synthesis: Organotin compounds can act as catalysts or reagents in various organic reactions, promoting specific transformations or enhancing reaction efficiency.

Model Compound for Organotin Chemistry

Due to its well-defined structure and relatively simple reactivity, D-DMS serves as a valuable model compound for studying the behavior of organotin compounds in different environments and under various reaction conditions. Researchers can use D-DMS to:

  • Investigate the mechanisms of organotin reactions: By studying how D-DMS reacts with different substrates and reagents, scientists can gain insights into the fundamental mechanisms governing the behavior of organotin compounds.
  • Model the environmental behavior of organotin compounds: D-DMS can be used to simulate the environmental fate and degradation pathways of more complex organotin compounds, aiding in environmental risk assessment.

Research on the Biological Effects of Organotin Compounds

While D-DMS itself may not have significant biological activity, research studies sometimes utilize it as a reference compound or starting material to investigate the biological effects of organotin compounds. This includes:

  • Comparative studies: Comparing the biological effects of D-DMS with other organotin derivatives can help researchers understand the structure-activity relationship within this class of compounds.
  • Mechanistic studies: D-DMS can be used to elucidate the mechanisms by which organotin compounds interact with biological systems and exert their effects.

Dimethyltin dichloride is an organotin compound with the chemical formula C2H6Cl2Sn\text{C}_2\text{H}_6\text{Cl}_2\text{Sn}. It is characterized by two methyl groups attached to a tin atom, which is also bonded to two chlorine atoms. This compound is known for its utility in various industrial applications, particularly as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in organic synthesis. Dimethyltin dichloride is typically a colorless or pale yellow liquid that can have a pungent odor, and it is soluble in organic solvents such as alcohols and ethers .

Dichlorodimethylstannane does not have a known biological function. However, its Lewis acidic nature allows it to interact with biomolecules containing electron-donating groups, potentially disrupting their normal function []. This property has been implicated in its observed neurotoxic effects.

, particularly with nucleophiles. Key reactions include:

  • Reactions with Carboxylic Acids and Phenols: Dimethyltin dichloride reacts with carboxylic acids and phenols in aqueous solutions, leading to the formation of various organotin derivatives, including tetramethyl-1,3-di(substituted)distannoxanes .
  • Reactions with Mercaptoacetic Acid: Studies have shown that dimethyltin dichloride reacts with mercaptoacetic acid in the presence of amines, resulting in complex formations that can be characterized by their crystal structures .
  • Alkylation Reactions: It has been employed as a catalyst for regioselective alkylation reactions under mild conditions, showcasing its versatility in organic synthesis .

Research indicates that dimethyltin dichloride exhibits biological activity, particularly concerning its toxicity. Organotin compounds are generally known for their potential endocrine-disrupting effects and cytotoxicity. Studies have shown that dimethyltin dichloride can affect cellular processes and may have implications for human health due to its ability to interact with biological molecules. For instance, its reaction with thiamine diphosphate has been investigated, revealing insights into its biochemical interactions .

Dimethyltin dichloride can be synthesized through several methods:

  • Direct Methylation of Tin: The most common method involves reacting metallic tin with methyl chloride in the presence of a catalyst such as tin tetrachloride combined with trihydrocarbyl phosphines or amines. This process typically occurs at temperatures between 150°C and 230°C under controlled pressure conditions .
  • Catalytic Processes: Alternative methods utilize various organic solvents to facilitate the reaction between tin and methyl chloride, ensuring controlled conditions to prevent excessive pressure buildup .
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that enhance yield and purity without the need for extensive purification steps .

Dimethyltin dichloride has several important applications:

  • Stabilizer for Polyvinyl Chloride: It is widely used as a stabilizer in PVC production, helping to enhance thermal stability and prolong the material's lifespan.
  • Catalyst in Organic Synthesis: The compound serves as a catalyst in various organic reactions, including esterification processes and alkylation reactions.
  • Raw Material for Glass Coating: It is also utilized as a precursor for coatings that impart scratch resistance to glass surfaces .

Interaction studies of dimethyltin dichloride focus on its reactivity with different substrates. Notable interactions include:

  • Nucleophilic Attack: The compound readily undergoes nucleophilic attack due to the electrophilic nature of the tin atom, allowing it to form stable complexes with various nucleophiles.
  • Formation of Organotin Derivatives: Its reactions with carboxylic acids and phenols lead to the generation of new organotin compounds, which can exhibit unique properties depending on their substituents .

Dimethyltin dichloride belongs to a class of organotin compounds that includes other derivatives such as:

Compound NameFormulaKey Characteristics
Monomethyltin chlorideC1H3ClSn\text{C}_1\text{H}_3\text{Cl}\text{Sn}Less toxic; used in lower concentrations than dimethyltin dichloride.
Trimethyltin chlorideC3H9ClSn\text{C}_3\text{H}_9\text{Cl}\text{Sn}More toxic; used as a biocide and antifouling agent.
Butyltins (e.g., tributyltin)C4H12ClSn\text{C}_4\text{H}_{12}\text{Cl}\text{Sn}Known for high toxicity; used primarily in marine applications.

Uniqueness of Dimethyltin Dichloride:

  • Dimethyltin dichloride stands out due to its balanced toxicity profile compared to other organotin compounds like trimethyltin chloride and butyltins. It provides effective stabilization for PVC while being less harmful than its higher homologs.

Catalytic Pathways in Direct Methylation of Metallic Tin

The direct synthesis of dimethyltin dichloride from metallic tin and methyl chloride represents the most economically viable industrial production route. This catalytic process follows the fundamental reaction mechanism where tin metal reacts with methyl chloride under specific temperature and pressure conditions to yield the desired organotin compound. The reaction pathway involves the formation of carbon-tin bonds through nucleophilic substitution mechanisms, where the tin metal surface serves as the reactive substrate for methyl chloride incorporation.

The catalytic mechanism proceeds through a series of intermediate steps, beginning with the activation of the tin metal surface by the catalyst system. Research has demonstrated that the reaction rate is highly dependent on catalyst concentration, with optimal performance achieved at catalyst loadings between 0.005 to 0.02 moles per gram atom of tin. This stoichiometric relationship ensures efficient conversion while minimizing catalyst consumption and associated production costs.

Temperature effects on the catalytic pathway show a pronounced relationship, with reaction rates approximately doubling for every 20 degrees Celsius increase in the temperature range of 170 to 215 degrees Celsius. This temperature dependency reflects the activation energy requirements for the carbon-tin bond formation process and the enhanced solubility of methyl chloride in the reaction medium at elevated temperatures.

Role of Trialkyl Amine Catalysts in Reaction Optimization

Trialkyl amine catalysts represent the preferred catalytic system for dimethyltin dichloride synthesis due to their exceptional efficiency and cost-effectiveness. Trimethylamine emerges as the most effective catalyst within this category, demonstrating superior reaction rates and selectivity compared to alternative amine structures. The catalytic mechanism involves the formation of quaternary ammonium intermediates that facilitate the methylation process through enhanced nucleophilic activation.

The effectiveness of trialkyl amine catalysts can be attributed to their ability to form stable complexes with methyl chloride, thereby increasing the electrophilic character of the methyl carbon and promoting nucleophilic attack by the tin metal surface. Comparative studies reveal that trimethylamine, triethylamine, tripropylamine, and tributylamine all exhibit similar catalytic efficiency on a molar basis at low concentrations. However, trimethylamine demonstrates superior performance due to its lower molecular weight and enhanced volatility, which facilitates catalyst recovery and recycling processes.

The optimization of trialkyl amine catalyst systems requires careful consideration of catalyst concentration effects. While increased catalyst loading generally enhances reaction rates, excessive concentrations can lead to complete reaction inhibition. This phenomenon suggests a competitive mechanism where high catalyst concentrations interfere with the tin surface activation process or create unfavorable equilibrium conditions.

Quaternary Ammonium Chloride-Mediated Synthesis Systems

Quaternary ammonium chloride catalysts provide an alternative catalytic pathway for dimethyltin dichloride synthesis, offering distinct advantages in terms of thermal stability and reaction control. These catalysts operate through a different mechanism compared to trialkyl amines, involving direct interaction with the tin metal surface through chloride ion coordination. The resulting catalyst-tin complexes exhibit enhanced reactivity toward methyl chloride, leading to efficient carbon-tin bond formation.

The quaternary ammonium chloride system encompasses various catalyst structures, including tetramethylammonium chloride, tetraethylammonium chloride, tetrapropylammonium chloride, and tetrabutylammonium chloride. Each catalyst variant demonstrates approximately equivalent effectiveness on a molar basis, providing flexibility in catalyst selection based on availability and cost considerations.

Research indicates that quaternary ammonium chloride catalysts can be generated in situ through the reaction of trialkyl amines with methyl chloride, establishing a dynamic equilibrium between different catalytic species. This conversion process explains the observed similarities in catalytic performance between trialkyl amine and quaternary ammonium chloride systems under certain reaction conditions.

The mechanism of quaternary ammonium chloride catalysis involves the formation of trichlorostannite complexes, represented by compounds such as tetramethylammonium trichlorostannite and tetraethylammonium trichlorostannite. These intermediate complexes serve as activated tin species that readily undergo methylation reactions with methyl chloride, resulting in the formation of dimethyltin dichloride and regeneration of the catalyst system.

Solvent Systems for Enhanced Reaction Kinetics

Solvent selection plays a crucial role in optimizing dimethyltin dichloride synthesis by influencing methyl chloride solubility, reaction kinetics, and product separation processes. The choice of solvent system directly affects the mass transfer characteristics of the gas-liquid reaction interface, thereby determining overall reaction efficiency and product yield. Modern industrial processes utilize various solvent systems, each offering specific advantages in terms of reaction rate enhancement and product purification.

The solubility of methyl chloride in the reaction medium increases proportionally with pressure, directly impacting reaction velocity through enhanced gas-liquid contact. This relationship underscores the importance of solvent selection in maximizing methyl chloride availability for the methylation reaction. Optimal solvent systems must balance methyl chloride solubility with product compatibility and separation efficiency.

Research has identified several effective solvent categories for dimethyltin dichloride synthesis, including organic ethers, quaternary ammonium chlorides, and specialized organometallic solvents. Each solvent type offers distinct advantages and limitations that must be considered in process design and optimization efforts.

Dichloromethane vs. Ether Solvent Performance Comparisons

Dichloromethane emerges as a particularly effective solvent for dimethyltin dichloride synthesis due to its favorable physical properties and chemical compatibility. This chlorinated solvent exhibits excellent methyl chloride solubility characteristics, with the compound showing limited water solubility of 25.6 grams per liter at 15 degrees Celsius and enhanced solubility in organic media. The relatively low dielectric constant of dichloromethane promotes favorable reaction kinetics while maintaining product stability throughout the synthesis process.

Comparative analysis reveals that dichloromethane offers superior performance compared to conventional ether solvents in several key areas. The solvent demonstrates enhanced thermal stability under reaction conditions, reduced volatility losses, and improved product separation characteristics. Additionally, dichloromethane exhibits minimal interference with catalyst systems, allowing for optimal catalytic performance throughout the reaction cycle.

Ether-based solvent systems, including dibutyl ether and related compounds, provide alternative options for specific process requirements. These solvents offer advantages in terms of reduced toxicity and environmental impact compared to chlorinated alternatives. However, ether solvents generally exhibit lower methyl chloride solubility and may require elevated pressures to achieve comparable reaction rates.

The following table summarizes key performance characteristics of different solvent systems:

Solvent TypeMethyl Chloride SolubilityThermal StabilityProduct Separation EfficiencyCatalyst Compatibility
DichloromethaneHighExcellentSuperiorOptimal
Dibutyl EtherModerateGoodModerateGood
Quaternary Ammonium ChloridesVariableExcellentComplexExcellent

Recrystallization Techniques for Product Purification

Recrystallization represents the primary purification method for obtaining high-purity dimethyltin dichloride crystals suitable for industrial applications. The process involves controlled crystallization from solution to remove impurities and achieve the desired product specifications. Modern recrystallization techniques focus on optimizing crystal morphology, purity levels, and yield recovery through precise control of nucleation and growth parameters.

The recrystallization process typically begins with the dissolution of crude dimethyltin dichloride in an appropriate solvent system, followed by controlled cooling to induce crystallization. Temperature management during this process is critical, as dimethyltin dichloride exhibits a melting point range of 101 to 106 degrees Celsius. Careful control of cooling rates and seeding conditions ensures the formation of well-defined crystals with minimal impurity incorporation.

Solvent selection for recrystallization must consider both solubility characteristics and purity requirements. Research indicates that mixed solvent systems often provide superior results compared to single-component solvents, offering better control over crystal growth kinetics and impurity rejection. The optimization of recrystallization conditions requires systematic evaluation of temperature profiles, concentration gradients, and agitation parameters.

Advanced recrystallization techniques incorporate multiple purification stages to achieve pharmaceutical-grade purity levels. These multi-stage processes involve sequential crystallization steps with different solvent systems, allowing for the selective removal of specific impurity types. The resulting product typically exhibits purity levels exceeding 95 percent, meeting stringent quality specifications for high-value applications.

Pressure-Temperature Interplay in Industrial-Scale Synthesis

The optimization of pressure and temperature conditions represents a critical aspect of industrial dimethyltin dichloride production, directly influencing reaction kinetics, product yield, and process economics. The interplay between these parameters determines the solubility of methyl chloride in the reaction medium, the activation of catalytic species, and the overall thermodynamic favorability of the synthesis reaction. Industrial processes must carefully balance these factors to achieve optimal performance while maintaining operational safety and economic viability.

Temperature effects on reaction kinetics follow Arrhenius behavior, with reaction rates showing exponential dependence on temperature within the operational range of 150 to 300 degrees Celsius. However, excessive temperatures can lead to reduced methyl chloride solubility and increased formation of undesired byproducts, necessitating precise temperature control strategies.

Pressure optimization involves balancing methyl chloride solubility requirements with equipment limitations and safety considerations. Research has established that pressures below 150 pounds per square inch gauge require increased catalyst concentrations to maintain acceptable reaction rates, while pressures above 400 pounds per square inch gauge offer diminishing returns in terms of rate enhancement.

Critical Analysis of 60-400 psig Operational Ranges

The operational pressure range of 60 to 400 pounds per square inch gauge represents the practical window for industrial dimethyltin dichloride synthesis, balancing reaction efficiency with equipment design constraints. Within this range, methyl chloride solubility increases proportionally with pressure, directly enhancing reaction rates through improved gas-liquid mass transfer. However, the relationship between pressure and reaction performance exhibits several critical transition points that must be understood for optimal process design.

At the lower end of the pressure range, approximately 60 pounds per square inch gauge, significant reductions in tin consumption occur when other reaction parameters remain constant. This pressure threshold represents a critical point below which mass transfer limitations begin to dominate reaction kinetics. Industrial processes operating near this pressure require enhanced catalyst loadings or extended reaction times to compensate for reduced methyl chloride availability.

The optimal pressure range for most industrial applications falls between 200 to 300 pounds per square inch gauge, where reaction rates achieve favorable values without requiring excessive equipment specifications. Within this range, the reaction rate approximately doubles for every 20 degrees Celsius temperature increase, demonstrating the synergistic effects of pressure and temperature optimization.

Higher pressures approaching 400 pounds per square inch gauge provide enhanced reaction rates but require robust equipment design and increased operational complexity. The economic benefits of elevated pressure operation must be weighed against capital equipment costs and safety considerations to determine optimal process conditions for specific production scenarios.

Thermal Management Strategies for Exothermic Reactions

The direct synthesis of dimethyltin dichloride proceeds through highly exothermic reaction pathways, requiring sophisticated thermal management strategies to maintain optimal reaction conditions and prevent runaway reactions. The exothermic nature of the methylation process generates substantial heat release that must be efficiently removed to maintain temperature control and product quality. Industrial-scale reactors incorporate multiple heat removal mechanisms to handle the thermal load while preserving reaction selectivity.

Temperature control strategies must account for the complex relationship between reaction kinetics and thermodynamic equilibrium. While elevated temperatures enhance reaction rates, excessive thermal conditions can promote the formation of undesired methyltin species, including monomethyltin trichloride and trimethyltin chloride. The optimization of thermal management systems requires careful consideration of heat transfer coefficients, reactor geometry, and cooling medium selection.

Advanced thermal management systems incorporate real-time temperature monitoring and feedback control to maintain optimal reaction conditions throughout the synthesis cycle. These systems utilize distributed temperature sensing to identify potential hot spots and implement localized cooling strategies. The integration of predictive thermal modeling allows for proactive adjustment of cooling capacity based on reaction progress and feed composition variations.

The following table summarizes thermal management parameters for different operational scales:

ScaleHeat Generation RateCooling Capacity RequiredTemperature Control PrecisionMonitoring Points
LaboratoryLowAir cooling sufficient±2°CSingle point
Pilot PlantModerateWater cooling required±1°CMultiple points
IndustrialHighSpecialized cooling systems±0.5°CDistributed sensing

The implementation of effective thermal management strategies ensures consistent product quality while minimizing the formation of thermal decomposition products. Research indicates that dimethyltin dichloride begins thermal decomposition at temperatures above 500 degrees Celsius, emphasizing the importance of maintaining controlled reaction conditions. Industrial processes incorporate multiple safety systems to prevent temperature excursions and maintain operational stability throughout the production campaign.

Physical Description

Liquid

UNII

7K42FNK7A0

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

753-73-1

Wikipedia

Dimethyltin dichloride

General Manufacturing Information

All other chemical product and preparation manufacturing
Stannane, dichlorodimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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